Cas no 2228728-69-4 (2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline)

2-Fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline is a fluorinated aniline derivative featuring a dimethylamino group and a piperidin-3-yloxy substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The fluorine atom enhances metabolic stability and binding affinity, while the piperidine moiety offers conformational flexibility for target interactions. Its well-defined structure and functional groups make it suitable for further derivatization in drug discovery, particularly in the development of kinase inhibitors or CNS-targeting agents. The compound's purity and synthetic reproducibility are critical for consistent research outcomes.
2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline structure
2228728-69-4 structure
Product Name:2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline
CAS No:2228728-69-4
MF:C13H19FN2O
MW:238.301166772842
CID:5993529
PubChem ID:165702996
Update Time:2025-05-21

2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline
    • 2228728-69-4
    • EN300-1762210
    • Inchi: 1S/C13H19FN2O/c1-16(2)13-6-5-10(8-12(13)14)17-11-4-3-7-15-9-11/h5-6,8,11,15H,3-4,7,9H2,1-2H3
    • InChI Key: ZPXQKMHXOLYABB-UHFFFAOYSA-N
    • SMILES: FC1=C(C=CC(=C1)OC1CNCCC1)N(C)C

Computed Properties

  • Exact Mass: 238.14814140g/mol
  • Monoisotopic Mass: 238.14814140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 24.5Ų

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2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline Related Literature

Additional information on 2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline

Comprehensive Overview of 2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline (CAS No. 2228728-69-4)

2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline, with the CAS number 2228728-69-4, is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This molecule features a unique combination of a fluoro-substituted aniline core and a piperidin-3-yloxy side chain, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor scaffold or GPCR modulator, aligning with current trends in targeted therapy development.

The structural complexity of 2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline raises frequent questions about its synthetic routes and purification methods. Modern synthetic approaches often employ Pd-catalyzed cross-coupling or nucleophilic aromatic substitution to construct its aromatic core, while the piperidine moiety introduces challenges in stereocontrol. Analytical techniques like HPLC-MS and NMR spectroscopy are crucial for characterizing this compound, especially given the growing demand for high-purity intermediates in precision medicine applications.

From a physicochemical property perspective, the compound's logP value and hydrogen bonding capacity make it particularly relevant to discussions about blood-brain barrier penetration – a hot topic in CNS drug development forums. Its molecular weight (238.29 g/mol) falls within the desirable range for small molecule drugs, and the fluorine atom contributes to both metabolic stability and membrane permeability, key considerations in contemporary medicinal chemistry optimization strategies.

Recent patent analyses reveal growing interest in 2228728-69-4 as a building block for anticancer agents and neuroprotective compounds. The dimethylamino group and ether linkage in its structure provide valuable handles for further derivatization, addressing the pharmaceutical industry's need for structure-activity relationship (SAR) exploration. This aligns with frequent search queries about scaffold hopping and privileged structures in drug design.

In material science applications, the compound's electronic properties and potential for supramolecular interactions have sparked interest for organic electronic materials development. The aniline derivative core suggests possible applications in conductive polymers or photovoltaic materials, connecting to trending research in sustainable energy solutions. Computational studies of its molecular orbitals and charge distribution could provide insights for these emerging applications.

Quality control of CAS 2228728-69-4 remains a critical discussion point, with analytical chemists emphasizing the importance of residual solvent analysis and chiral purity determination when this compound serves as a pharmaceutical intermediate. These concerns reflect broader industry movements toward QbD (Quality by Design) principles and ICH guidelines compliance – topics frequently searched by quality assurance professionals.

The environmental fate of 2-fluoro-N,N-dimethyl-4-(piperidin-3-yloxy)aniline has become increasingly relevant, with researchers investigating its biodegradation pathways and ecotoxicological profile. This addresses growing concerns about green chemistry and sustainable synthesis, particularly regarding fluorinated organic compounds in the environment. Such studies contribute valuable data to the expanding field of environmental risk assessment for pharmaceutical intermediates.

From a regulatory standpoint, proper documentation of safety data sheets and handling procedures for this compound is essential, though it falls outside restricted categories. The scientific community continues to debate optimal storage conditions and stability profiles for such specialized intermediates, reflecting common laboratory management concerns in research institutions and industrial settings alike.

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